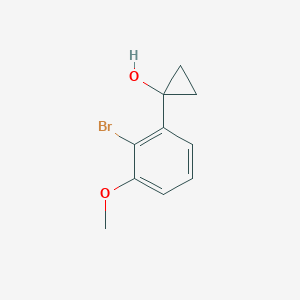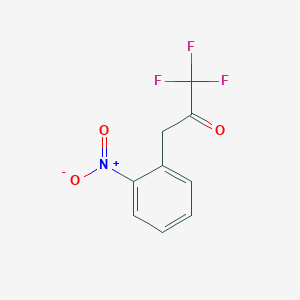
2-Amino-2-(2-fluoro-6-methoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2-fluoro-6-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H12FNO2 It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoro-6-methoxyphenyl)ethanol typically involves the reaction of 2-fluoro-6-methoxybenzaldehyde with an appropriate amine source under reductive amination conditions. Common reagents used in this process include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and solvents may be optimized for cost-effectiveness and efficiency. Additionally, continuous flow reactors may be employed to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(2-fluoro-6-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Applications De Recherche Scientifique
2-Amino-2-(2-fluoro-6-methoxyphenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(2-fluoro-6-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and methoxy groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol
- 2-Amino-2-(2-fluoro-4-methoxyphenyl)ethanol
- 2-Amino-2-(2-fluoro-6-ethoxyphenyl)ethanol
Uniqueness
2-Amino-2-(2-fluoro-6-methoxyphenyl)ethanol is unique due to the specific positioning of the fluoro and methoxy groups on the aromatic ring. This configuration can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C9H12FNO2 |
|---|---|
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
2-amino-2-(2-fluoro-6-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3 |
Clé InChI |
FMKRZAPKYZMIJX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)F)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




aminehydrochloride](/img/structure/B13610108.png)

